The synthesis of Hydroxychloroquine Diethanol typically involves the modification of hydroxychloroquine through chemical reactions with diethanolamine. This process may include steps such as:
Technical details regarding the specific reaction conditions (temperature, pressure, time) are often proprietary or vary based on laboratory protocols.
The molecular structure of Hydroxychloroquine Diethanol can be derived from that of hydroxychloroquine, which has the chemical formula . The addition of diethanolamine introduces additional hydroxyl groups into the structure, which may alter its physical properties and interactions within biological systems.
The structural formula can be visualized as a quinoline ring system with substituents that enhance its solubility and therapeutic efficacy.
Hydroxychloroquine Diethanol can undergo several chemical reactions relevant to its pharmacological activity:
The mechanism of action of Hydroxychloroquine Diethanol involves several pathways:
This multifaceted mechanism makes it effective in treating autoimmune diseases as well as providing potential antiviral effects.
These properties are essential for formulating dosage forms and determining appropriate administration routes.
Hydroxychloroquine Diethanol has several scientific uses:
Hydroxychloroquine (HCQ) emerged as a structural analog of chloroquine, designed to mitigate toxicity while retaining efficacy. The core modification involves the substitution of a terminal ethyl group with a β-hydroxyethyl moiety on the tertiary amino side chain. This alteration, yielding the chemical structure 2-[4-[(7-chloro-4-quinolyl)amino]pentylamino]ethanol (C₁₈H₂₆ClN₃O), enhances solubility and reduces lysosomal accumulation, thereby lowering retinal toxicity risks compared to chloroquine [9]. The rationale centered on optimizing the pharmacophore’s basicity to weaken DNA intercalation affinity, diminishing off-target effects while preserving antimalarial activity. This structural evolution marked a pivotal shift toward safer aminoquinoline derivatives for chronic autoimmune therapies [6] [10].
Table 1: Structural Comparison of Chloroquine and Hydroxychloroquine
Feature | Chloroquine | Hydroxychloroquine |
---|---|---|
Terminal Group | Ethyl (-C₂H₅) | β-Hydroxyethyl (-C₂H₄OH) |
Molecular Formula | C₁₈H₂₆ClN₃ | C₁₈H₂₆ClN₃O |
LogP (Lipophilicity) | 4.65 | 3.82 |
Key Clinical Advantage | Higher retinal toxicity | Reduced accumulation in lysosomes |
The synthesis of HCQ and its diethanol derivatives employs multistep organic routes, with continuous-flow methodologies recently revolutionizing yield and scalability. The core pathway involves:
Table 2: Optimized Reaction Conditions for Key Synthetic Steps
Step | Reagents/Conditions | Yield | Technology |
---|---|---|---|
Lactone Ring-Opening | 55% HI, 80°C, 5 min residence | 89% | Packed-bed reactor |
Amination | N-Ethyl-2-hydroxyethylamine, 25°C | >80% | Membrane separator |
Reductive Amination | H₂/Raney Ni, THF, 80°C | 78% | Continuous stirred-tank |
Chiral separations of HCQ enantiomers use supercritical fluid chromatography (SFC) with Enantiocel C2–5 columns, delivering >99% enantiomeric excess for pharmacological evaluation of S- and R-isomers [10].
Initially approved for malaria in 1955, HCQ’s repurposing pivoted on mechanistic insights into immunomodulation:
The synthesis innovations enabling multigram-scale production (e.g., 52% yield increase via continuous-flow) directly supported global access for autoimmune indications, with production exceeding 5 million annual prescriptions by 2022 [1] [6].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6